

JNJ-61803534 solubility issues in aqueous solutions

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Compound of Interest

Compound Name: JNJ-61803534

Cat. No.: B10854626

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Technical Support Center: JNJ-61803534

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **JNJ-61803534**. The information is designed to address common challenges, particularly those related to its solubility in aqueous solutions.

Troubleshooting Guide: Overcoming JNJ-61803534 Solubility Issues

Problem: You are observing precipitation or low solubility of **JNJ-61803534** when preparing solutions for your experiments.

Solution: **JNJ-61803534** is a lipophilic compound with poor aqueous solubility. The following table summarizes its solubility in various solvents and provides recommended formulations for in vitro and in vivo studies.

Quantitative Solubility Data



Solvent/Formulation	Concentration	Observations/Recommend ations
In Vitro		
DMSO	Up to 300 mg/mL (482.00 mM)	Ultrasonic treatment may be needed. Use newly opened, anhydrous DMSO as it is hygroscopic and absorbed water can impact solubility.[1]
In Vivo (Oral Administration)		
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline	≥ 2.08 mg/mL (3.34 mM)	Results in a clear solution. Solvents should be added sequentially as listed.[2]
10% DMSO, 90% (20% SBE- β-CD in saline)	≥ 2.08 mg/mL (3.34 mM)	Results in a clear solution. SBE-β-CD acts as a solubilizing agent.[1][2]
10% DMSO, 90% corn oil	≥ 2.08 mg/mL (3.34 mM)	Results in a clear solution. Suitable for oral administration in rodent models.[2]

Frequently Asked Questions (FAQs) Q1: I dissolved JNJ-61803534 in DMSO for my cell-based assay, but I see precipitation when I add it to my aqueous cell culture medium. What should I do?

A1: This is a common issue when using DMSO stock solutions of poorly soluble compounds. The DMSO concentration in your final assay medium should typically be kept below 0.5% to avoid solvent-induced toxicity and compound precipitation.

Troubleshooting Steps:



- Lower the final DMSO concentration: Prepare a more diluted intermediate stock solution from your high-concentration DMSO stock. This will allow you to add a smaller volume to your final assay, keeping the DMSO percentage low.
- Use a formulation with solubilizing excipients: For certain in vitro assays, you might consider
 pre-formulating the compound with a non-toxic solubilizer like a cyclodextrin before adding it
 to the culture medium. However, you must validate that the excipient does not interfere with
 your assay.
- Optimize the final compound concentration: If the precipitation persists, you may be
 exceeding the solubility limit of JNJ-61803534 in the final aqueous environment. Consider
 testing a lower concentration range in your experiment.

Q2: What is the mechanism of action of JNJ-61803534?

A2: **JNJ-61803534** is a potent and selective inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORyt).[3][4] RORyt is a key transcription factor that drives the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22.[3][4][5] By inhibiting RORyt, **JNJ-61803534** effectively suppresses the IL-23/IL-17 inflammatory pathway, which is implicated in various autoimmune diseases.[3][4]

Q3: Are there established protocols for preparing JNJ-61803534 for animal studies?

A3: Yes, for oral administration in preclinical models, specific co-solvent formulations are recommended to achieve adequate solubility and bioavailability.[2] A detailed experimental protocol for one such formulation is provided below.

Experimental Protocols

Protocol 1: Preparation of JNJ-61803534 Formulation for Oral Administration in Mice

This protocol is adapted from recommended formulation strategies for poorly soluble drugs and specific data available for **JNJ-61803534**.[1][2]



Objective: To prepare a clear, injectable solution of **JNJ-61803534** at a concentration of ≥ 2.08 mg/mL for oral gavage.

Materials:

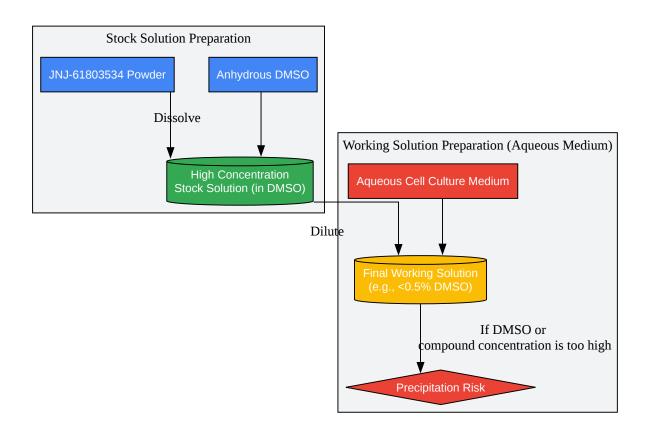
- JNJ-61803534 powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Saline (0.9% NaCl), sterile

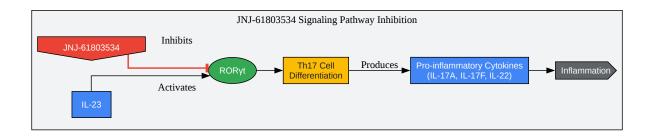
Procedure:

- Prepare a 20.8 mg/mL stock solution of JNJ-61803534 in DMSO. Weigh the required amount of JNJ-61803534 powder and dissolve it in the appropriate volume of anhydrous DMSO. Use sonication if necessary to ensure complete dissolution.
- In a separate sterile tube, add 400 μL of PEG300.
- Add 100 μ L of the 20.8 mg/mL **JNJ-61803534** DMSO stock solution to the PEG300. Mix thoroughly by vortexing.
- Add 50 μL of Tween-80 to the mixture. Vortex again until the solution is homogeneous.
- Add 450 μL of sterile saline to the mixture to reach a final volume of 1 mL. Vortex thoroughly to ensure a clear, homogeneous solution. The final concentration of JNJ-61803534 will be 2.08 mg/mL.

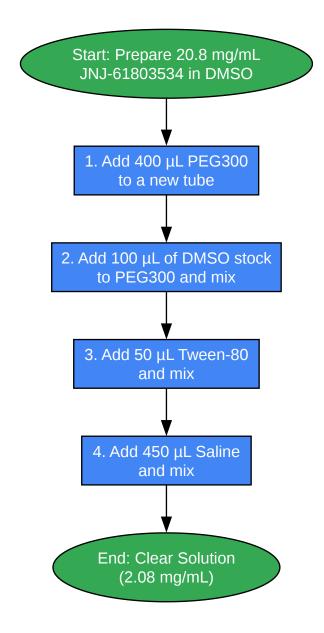
Visualizations











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